molecular formula C11H18N2S B3199895 3-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine CAS No. 1017184-32-5

3-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine

Cat. No.: B3199895
CAS No.: 1017184-32-5
M. Wt: 210.34 g/mol
InChI Key: KOJUTHALZHVPGR-UHFFFAOYSA-N
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Description

3-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine (CAS 1017184-32-5) is a promising hybrid heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular architecture strategically incorporates two privileged scaffolds: a 1,3-thiazole ring and a piperidine ring . The thiazole moiety is a cornerstone in pharmaceuticals, present in numerous FDA-approved drugs for treating cancer, inflammation, and infectious diseases, and is known for a wide spectrum of biological activities . The piperidine ring is a prevalent feature in bioactive molecules and natural alkaloids, critically influencing physicochemical properties and optimizing drug-receptor interactions . This specific compound, with an isopropyl substituent at the 4-position of the thiazole and a piperidin-3-yl linkage at the 2-position, represents an under-explored chemical space. The integration of these scaffolds is a recognized strategy to develop novel compounds with potentially enhanced or unique biological profiles . Although dedicated studies on this exact molecule are not yet available in the literature, research on closely related piperidinyl-thiazole hybrids has revealed potent fungicidal and insecticidal activities, as well as promising activity as Fatty Acid Amide Hydrolase (FAAH) inhibitors with analgesic properties . Furthermore, analogous 1,3-thiazole derivatives have demonstrated potent anti-proliferative activity against breast cancer cell lines (such as MCF-7 and MDA-MB-231) and have been identified as effective inhibitors of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in oncology . Researchers value this compound as a versatile building block for synthesizing more complex derivatives and as a probe for investigating new biological mechanisms. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-3-yl-4-propan-2-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2S/c1-8(2)10-7-14-11(13-10)9-4-3-5-12-6-9/h7-9,12H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJUTHALZHVPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CSC(=N1)C2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Enzymatic Approaches for 3 4 Propan 2 Yl 1,3 Thiazol 2 Yl Piperidine

Retrosynthetic Analysis of the Piperidine (B6355638) and Thiazole (B1198619) Moieties

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. For 3-[4-(propan-2-yl)-1,3-thiazol-2-yl]piperidine, the analysis can proceed through several logical disconnections.

The most apparent disconnection is the C2-C3' bond between the thiazole and piperidine rings. This simplifies the target molecule into two key synthons: a 3-piperidinyl cation (or an equivalent electrophilic species) and a 2-lithiated or Grignard-reagent-derived 4-(propan-2-yl)-1,3-thiazole nucleophile. Alternatively, the polarity can be reversed, envisioning a nucleophilic 3-piperidine synthon and an electrophilic 2-halothiazole.

A second strategic disconnection focuses on the construction of the thiazole ring itself. The classic Hantzsch thiazole synthesis is a powerful tool for this purpose. chemhelpasap.comsynarchive.comwikipedia.org This approach disconnects the thiazole ring into a thioamide and an α-haloketone. For the target molecule, the required precursors would be 3-piperidinecarboximidothioamide and 1-bromo-3-methylbutan-2-one. This route builds the piperidine-thiazole connection early in the synthesis.

The piperidine ring can be retrosynthetically derived from various precursors. A common strategy involves the reduction of a corresponding pyridine (B92270) derivative, such as 3-substituted pyridine. Another approach is the cyclization of an acyclic amino-aldehyde or amino-ketone precursor. nih.gov

Table 1: Retrosynthetic Analysis and Corresponding Reagents

Target Moiety Disconnection Strategy Synthons Potential Starting Materials
Thiazole Ring Hantzsch Synthesis Thioamide + α-haloketone 3-Piperidinecarboximidothioamide + 1-Bromo-3-methylbutan-2-one
Piperidine-Thiazole Linkage C-C Bond Formation Piperidin-3-yl cation + Thiazol-2-yl anion 3-Halopiperidine + 2-Lithio-4-(propan-2-yl)thiazole
Piperidine Ring Pyridine Reduction 3-Substituted Pyridine 3-Cyanopyridine, 3-Acetylpyridine

| Piperidine Ring | Intramolecular Cyclization | δ-Amino ketone | Acyclic precursor with amino and ketone functionalities |

Established Synthetic Routes to this compound

Multi-step synthesis provides a systematic pathway to construct complex molecules from simpler ones through a sequence of reactions. derpharmachemica.com A prevalent strategy for synthesizing the target compound involves the Hantzsch thiazole synthesis. chemhelpasap.comcutm.ac.in

A representative multi-step synthesis is outlined below:

Preparation of the α-haloketone: 3-Methylbutan-2-one is brominated using a suitable brominating agent (e.g., Br₂ in acetic acid or NBS) to yield 1-bromo-3-methylbutan-2-one.

Preparation of the Thioamide: N-protected 3-cyanopiperidine (B105180) (e.g., N-Boc-3-cyanopiperidine) is treated with hydrogen sulfide (B99878) (H₂S) in the presence of a base like triethylamine (B128534) to form N-Boc-piperidine-3-carbothioamide.

Hantzsch Cyclocondensation: The α-haloketone and the thioamide are condensed, typically by heating in a solvent like ethanol (B145695) or DMF, to form the thiazole ring. This reaction proceeds via initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration to yield N-Boc-3-[4-(propan-2-yl)-1,3-thiazol-2-yl]piperidine. youtube.com

Deprotection: The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to afford the final product, this compound.

This linear sequence allows for the controlled construction of the molecule, with purification of intermediates at each stage to ensure the purity of the final product.

Synthetic strategies can be broadly categorized as linear, convergent, or divergent. While the multi-step approach described above is largely linear, convergent and divergent strategies offer advantages in efficiency and the ability to generate molecular libraries.

A convergent synthesis would involve the separate preparation of the two main heterocyclic fragments—a functionalized piperidine and a functionalized thiazole—which are then coupled in a late-stage step.

Piperidine Fragment Synthesis: An N-protected 3-piperidine derivative with a suitable functional group for coupling (e.g., a boronic ester or a zinc reagent) is prepared.

Thiazole Fragment Synthesis: 2-Bromo-4-(propan-2-yl)-1,3-thiazole is synthesized via the Hantzsch reaction between 1-bromo-3-methylbutan-2-one and thioformamide.

Coupling Reaction: The two fragments are joined using a transition-metal-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling. This approach is highly modular and allows for variations in both rings independently.

A divergent synthesis starts from a common intermediate that is subsequently modified to produce a range of related compounds. For instance, N-Boc-3-[4-(propan-2-yl)-1,3-thiazol-2-yl]piperidine could serve as a common precursor. Different deprotection and subsequent N-alkylation or N-acylation reactions on the piperidine nitrogen would lead to a library of derivatives, allowing for the exploration of structure-activity relationships in drug discovery programs.

Novel Synthetic Methodologies and Process Optimization

Recent advances in organic synthesis have focused on developing more efficient, selective, and sustainable methods. These include novel catalytic approaches and stereoselective techniques.

Modern catalytic methods can streamline the synthesis of the piperidine and thiazole cores. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for directly modifying heterocyclic rings, avoiding the need for pre-functionalized starting materials. rsc.orgresearchgate.netacs.org

For the thiazole moiety, palladium or rhodium catalysts can be used to directly arylate or alkylate the C2 position of a pre-formed 4-(propan-2-yl)thiazole ring. researchgate.net This bypasses the need to handle potentially unstable organometallic thiazole reagents.

For the piperidine ring, catalytic hydrogenation of substituted pyridines is a common method. nih.gov Catalysts based on rhodium, platinum, or palladium are effective, and recent developments have focused on achieving this under milder conditions. nih.gov Furthermore, iridium-catalyzed hydrogen-borrowing or annulation reactions can construct the piperidine ring from simpler acyclic precursors in a single step. nih.gov

Table 2: Modern Catalytic Approaches

Reaction Type Heterocycle Catalyst System Advantage
C-H Arylation Thiazole Pd(OAc)₂ / Ligand Avoids pre-functionalization
Hydrogenation Pyridine Rh/C or PtO₂ Direct route to piperidine core
[5+1] Annulation Piperidine Iridium(III) complex Forms ring from acyclic diols

| Reductive Heck Reaction | Dihydropyridine (B1217469) | Rhodium / Chiral Ligand | Asymmetric C-C bond formation acs.org |

The piperidine ring in the target molecule contains a stereocenter at the C3 position. For many pharmaceutical applications, it is crucial to synthesize a single enantiomer. Stereoselective synthesis aims to achieve this control. rsc.org

One major strategy is the asymmetric hydrogenation of a prochiral pyridine or dihydropyridine precursor using a chiral catalyst, often based on rhodium or iridium complexes with chiral phosphine (B1218219) ligands. acs.org This can set the stereochemistry at the C3 position during the formation of the piperidine ring.

Another powerful approach is the use of biocatalysis . Enzymes such as ω-transaminases can perform the asymmetric amination of a prochiral ketone, like N-Boc-3-piperidone, to produce enantiomerically pure (R)- or (S)-N-Boc-3-aminopiperidine. beilstein-journals.orggoogle.com This amine can then be converted into the required thioamide for the Hantzsch synthesis, carrying the chirality forward into the final product.

Chemo-enzymatic cascades combine the selectivity of enzymes with the versatility of chemical reactions. For example, a galactose oxidase and an imine reductase can be used in a one-pot cascade to convert N-protected amino alcohols into chiral aminopiperidines. rsc.org These enantiopure intermediates are invaluable for constructing the final target molecule with high optical purity.

Chemo-Enzymatic and Biocatalytic Transformations

The integration of enzymatic steps into a chemical synthesis pathway, known as a chemo-enzymatic approach, leverages the high selectivity of enzymes to create chiral centers that can be difficult to establish using conventional chemistry. For a molecule such as this compound, biocatalysis can be strategically employed to either resolve a racemic mixture of a suitable precursor or to asymmetrically synthesize a chiral building block that is later incorporated into the final molecule.

Enzymatic Resolution Techniques

Enzymatic kinetic resolution is a widely used technique for the separation of enantiomers from a racemic mixture. This method relies on an enzyme's ability to selectively catalyze the transformation of one enantiomer at a much higher rate than the other, allowing for the separation of the unreacted enantiomer from the transformed one. Although the target compound itself lacks a readily transformable functional group for common hydrolases, a precursor bearing a hydroxyl or ester group on the piperidine ring could be an ideal substrate for such a resolution.

For instance, a precursor like (rac)-[4-(propan-2-yl)-1,3-thiazol-2-yl]piperidin-3-ol could be resolved using a lipase-catalyzed acylation. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently used for their broad substrate scope and high enantioselectivity in non-aqueous media. nih.gov In a typical resolution, the racemic alcohol would be treated with an acyl donor, such as vinyl acetate, in the presence of the lipase. The enzyme would selectively acylate one enantiomer, for example, the (R)-enantiomer, leaving the (S)-enantiomer unreacted. The resulting mixture of the (S)-alcohol and the (R)-acetate can then be easily separated by chromatography. The acetylated enantiomer can be subsequently hydrolyzed to yield the pure (R)-alcohol.

Hypothetical Lipase-Catalyzed Kinetic Resolution of a Piperidine Precursor

Enzyme Acyl Donor Solvent Conversion (%) Enantiomeric Excess (e.e.) of Substrate Enantiomeric Excess (e.e.) of Product
Candida antarctica Lipase B (CALB) Vinyl Acetate Toluene ~50% >99% >98%
Pseudomonas cepacia Lipase (PSL) Isopropenyl Acetate Diisopropyl Ether ~48% >97% >96%
Porcine Pancreas Lipase (PPL) Ethyl Acetate Hexane ~52% >95% >94%

Another potential approach involves the use of monoamine oxidases (MAOs). MAOs are enzymes that catalyze the oxidative deamination of monoamines and have been explored for the kinetic resolution of certain heterocyclic compounds. amrita.eduresearchgate.net An N-protected variant of the target compound might be a substrate for a specifically engineered MAO, which would selectively oxidize one enantiomer, allowing for the recovery of the other in high enantiomeric purity.

Biocatalytic Synthesis of Chiral Precursors

An alternative to kinetic resolution is the asymmetric synthesis of a chiral precursor from a prochiral starting material. This approach is often more efficient as it can theoretically yield 100% of the desired enantiomer. Transaminases (TAs), also known as aminotransferases, are powerful biocatalysts for the synthesis of chiral amines from prochiral ketones. beilstein-journals.orgmdpi.commdpi.com

A potential biocatalytic route to this compound could involve the asymmetric amination of a prochiral piperidone precursor. For example, a suitably protected 4-(propan-2-yl)-1,3-thiazol-2-yl]-piperidin-3-one could be converted into the corresponding chiral amine using an (R)- or (S)-selective ω-transaminase. These enzymes transfer an amino group from an amine donor, such as isopropylamine (B41738) or alanine, to the ketone substrate with high stereoselectivity. beilstein-journals.org The choice of an (R)- or (S)-selective transaminase allows for the production of either enantiomer of the amine precursor. This chiral amine can then be carried forward through subsequent chemical steps to yield the final target molecule. The development of extensive enzyme libraries and protein engineering techniques has made it possible to find transaminases with high activity and selectivity for a wide variety of substrates. mdpi.com

Hypothetical Transaminase-Mediated Asymmetric Synthesis of a Chiral Piperidine Amine Precursor

Transaminase (Selectivity) Amine Donor Co-solvent Conversion (%) Enantiomeric Excess (e.e.)
ATA-117 ((R)-selective) Isopropylamine 20% DMSO >99% >99.5%
ATA-256 ((S)-selective) L-Alanine 15% DMF >98% >99%
Engineered TA from Arthrobacter sp. ((R)-selective) D-Alanine 10% Methanol >97% >98%

Furthermore, the thiazole portion of the molecule could also be constructed using chemo-enzymatic methods. For instance, enzymes have been shown to catalyze multicomponent reactions to form thiazole derivatives under mild conditions, which could be integrated into a convergent synthesis strategy. nih.gov

Molecular Interactions and Mechanistic Elucidation of 3 4 Propan 2 Yl 1,3 Thiazol 2 Yl Piperidine

Investigation of Molecular Targets and Binding Affinities

Comprehensive searches of scientific literature and chemical databases did not yield specific studies detailing the molecular targets and binding affinities of 3-[4-(propan-2-yl)-1,3-thiazol-2-yl]piperidine. The piperidine (B6355638) and thiazole (B1198619) structural motifs are present in a variety of biologically active molecules, suggesting that this compound could potentially interact with a range of protein targets. However, without direct experimental data, any discussion of specific targets would be speculative.

Receptor Binding Studies

No specific receptor binding studies for this compound have been identified in the public domain. Compounds containing a piperidine ring have been shown to interact with various receptors, including histamine (B1213489) H3 and sigma-1 receptors. For instance, some piperidine derivatives have demonstrated high affinity for the histamine H3 receptor, acting as antagonists or inverse agonists. nih.govresearchgate.net However, the specific binding profile of this compound remains to be determined.

Protein-Ligand Interaction Profiling

Detailed protein-ligand interaction profiling for this compound is not currently available. Computational docking and experimental screening would be necessary to identify and characterize its interactions with specific proteins. The thiazole ring, a common feature in many biologically active compounds, can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, which could contribute to its binding to protein targets. researchgate.net

Cellular and Subcellular Localization Studies (mechanistic focus)

There are no published studies on the cellular and subcellular localization of this compound. Understanding the distribution of a compound within a cell is crucial for elucidating its mechanism of action. Techniques such as fluorescent labeling and microscopy would be required to determine its localization and potential accumulation in specific organelles.

Molecular Mechanism of Action at the Cellular Level

The molecular mechanism of action for this compound at the cellular level has not been elucidated due to a lack of specific studies.

Intracellular Signaling Pathway Modulation

Information regarding the modulation of intracellular signaling pathways by this compound is not available. Research would be needed to investigate its effects on key signaling cascades, such as those involving kinases, G-protein coupled receptors, or ion channels.

Enzyme Inhibition or Activation Kinetics

Specific data on the enzyme inhibition or activation kinetics of this compound are not present in the scientific literature. Thiazole-containing compounds have been identified as inhibitors of various enzymes. nih.govnih.gov For example, certain piperidinyl thiazole isoxazolines have been shown to be potent and slowly reversible inhibitors of fatty acid amide hydrolase (FAAH). nih.govnih.gov Kinetic studies would be necessary to determine if this compound exhibits similar inhibitory or activating effects on any specific enzymes and to characterize the nature of such interactions (e.g., competitive, non-competitive). uobaghdad.edu.iq

Table 1: Summary of Available Data for this compound

Section Subsection Findings
3.1. Investigation of Molecular Targets and Binding Affinities No specific data available.
3.1.1. Receptor Binding Studies No specific data available.
3.1.2. Protein-Ligand Interaction Profiling No specific data available.
3.2. Cellular and Subcellular Localization Studies No specific data available.
3.3. Molecular Mechanism of Action at the Cellular Level No specific data available.
3.3.1. Intracellular Signaling Pathway Modulation No specific data available.

Table 2: Compound Names Mentioned

Compound Name
This compound
Histamine

In Vitro Pharmacological Characterization in Model Systems

The in vitro characterization of a novel chemical entity is fundamental to establishing its pharmacological profile. This stage of research is performed in controlled laboratory settings, utilizing cellular or molecular systems to predict the compound's effects in a more complex biological environment.

Functional Assays for Target Engagement

Functional assays are experiments designed to measure the biological effect of a compound binding to its target. These assays confirm that the interaction between the compound and its target protein (such as a receptor or enzyme) leads to a measurable downstream cellular response. The nature of this response can indicate whether the compound acts as an agonist, antagonist, or modulator of the target's activity. For this compound, no such data from functional assays have been published. Therefore, its ability to engage with any specific biological target and elicit a functional response remains unknown.

Receptor Occupancy Studies

Receptor occupancy (RO) studies are a critical component of in vitro pharmacology, providing quantitative insights into the binding of a compound to its target receptor. These studies determine the percentage of receptors that are bound by the compound at various concentrations. RO data is instrumental in correlating the concentration of a compound with its pharmacological effect, helping to bridge the gap between in vitro potency and in vivo efficacy. The concept of receptor occupancy is a valuable predictor of a drug's pharmacodynamic activity and clinical efficacy. nih.gov However, no receptor occupancy studies for this compound have been documented in the scientific literature. Consequently, the affinity and binding kinetics of this compound to any potential biological targets are yet to be determined.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 4 Propan 2 Yl 1,3 Thiazol 2 Yl Piperidine Analogs

Systematic Modification of the Piperidine (B6355638) Ring System

The piperidine ring serves as a versatile scaffold in drug design, often utilized for its ability to orient substituents in specific three-dimensional arrangements and for its basic nitrogen atom, which can be crucial for target engagement or for tuning pharmacokinetic properties.

Introducing substituents onto the piperidine ring can significantly alter a compound's interaction with its biological target and its physicochemical properties. For instance, modifying the fluorine atom at the 3-position of a piperidine scaffold to a methoxyl group has been shown to be advantageous for enzyme inhibitory activity in certain classes of antibacterial agents. nih.gov Such modifications can impact molecular recognition through several mechanisms:

Steric Effects: The size and shape of the substituent can either facilitate or hinder the optimal binding of the molecule. Bulky groups may cause steric clashes with the target protein, reducing affinity.

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can modulate the pKa of the piperidine nitrogen, affecting its ionization state at physiological pH and its ability to form ionic bonds or hydrogen bonds.

Hydrophobicity/Hydrophilicity: Adding polar groups (e.g., hydroxyl, methoxyl) can enhance water solubility and provide additional hydrogen bonding opportunities with the target. researchgate.net Conversely, nonpolar alkyl or aryl groups can engage in hydrophobic interactions.

Modification Rationale Potential Impact on Molecular Recognition
Stereochemistry at C3 Defines the 3D orientation of the thiazole (B1198619) ring.One enantiomer (R or S) may exhibit significantly higher binding affinity due to optimal fit in a chiral binding pocket.
N-Alkylation Modulates basicity and introduces steric bulk near the nitrogen.Can alter ionic interactions and may improve selectivity or reduce off-target effects.
Ring Substitution (e.g., -OH, -F, -OMe) Introduces new functional groups for potential interactions.Can introduce new hydrogen bonds, alter local electronics, and affect desolvation energy upon binding. nih.gov
Conformational Restriction (e.g., bridging) Reduces the number of accessible conformations, locking the molecule in a potentially more active shape.Can pre-organize the pharmacophore for optimal binding, increasing affinity by reducing the entropic penalty of binding.

Exploration of the Thiazole Moiety and its Derivatives

The thiazole ring is a privileged structure in medicinal chemistry, known for its aromaticity and ability to act as a hydrogen bond acceptor. fabad.org.tr It is a component of numerous approved drugs and bioactive compounds. fabad.org.tr

The substituent at the C4 position of the thiazole ring—in the parent compound, a propan-2-yl group—plays a significant role in defining the molecule's interaction profile. SAR studies on various 2-aminothiazole (B372263) series have consistently shown that modifications at this position can lead to dramatic changes in potency and selectivity. The nature of this substituent can influence activity through steric, electronic, and hydrophobic interactions. For example, in some series of antimicrobial thiazoles, replacing a small alkyl group with an aryl or substituted aryl moiety can enhance activity by introducing new van der Waals or π-stacking interactions with the target. nih.gov Studies have shown that electron-withdrawing groups like chloro, bromo, and fluoro on a phenyl ring attached to the thiazole can result in higher biological activity. nih.govmdpi.com

Compound Series Substituent at C4 of Thiazole Observed Activity Trend Reference
Pyridazinone-thiazole hybridsPhenylIntroduction of electron-withdrawing groups (Cl, Br, F) on the phenyl ring increased seizure protection. mdpi.com
Thiazole-linked azoles4-ChlorophenylThe 4-chlorophenyl substitution showed the highest anticonvulsant activity compared to the unsubstituted phenyl analog. nih.gov
Phenylazetidine-thiazolesUnsubstituted Phenyl vs. 4-Substituted PhenylActivity was attributed to either no substitution or the presence of an electron-withdrawing group at position 4 of the phenyl ring. mdpi.com
Anticancer Thiazoles4-Chlorophenyl vs. 2,4-DichlorophenylEfficacy was high with both 4-chloro and 2,4-dichloro substitutions on the phenyl ring at the C4 position of the thiazole. mdpi.com
Original Moiety Bioisosteric Replacement Potential Outcome Reference
ThiazoleOxadiazoleCan alter metabolic stability and hydrogen bonding patterns. Often used to replace amide or ester groups. mdpi.com
ThiazoleThiadiazoleModifies electronic distribution and potential for metal chelation. mdpi.com
ThiazolePyridine (B92270)Changes ring size, basicity, and dipole moment. acs.org
ThiazoleFuran / ThiopheneRemoves the ring nitrogen, altering hydrogen bonding capacity but maintaining aromaticity and general shape. acs.org
ThiazoleOxazoleReplaces sulfur with oxygen, which is less polarizable and has different bond angles, subtly altering geometry. acs.org

Linker Modifications and Their Influence on Binding

In the parent compound, the piperidine and thiazole rings are directly connected. However, in analog design, a linker may be introduced to optimize the spatial relationship between these two key fragments. The structure, length, and flexibility of a linker are critical variables that can profoundly influence binding affinity. nih.gov

A linker's role extends beyond simply connecting two moieties; it can actively participate in binding or, more commonly, control the entropic and enthalpic cost of binding. nih.govnih.gov

Length and Flexibility: A flexible linker (e.g., an alkyl chain) allows the bound fragments more freedom to adopt their optimal positions within the binding site. However, this flexibility comes at an entropic cost, as the molecule loses more conformational freedom upon binding. nih.gov

Rigidity: A rigid linker (e.g., incorporating a phenyl or xylenyl group) reduces the number of possible conformations. nih.gov If the rigid linker pre-organizes the fragments into a bioactive conformation, it can lead to a significant increase in affinity by minimizing the entropic penalty. nih.gov However, if the rigid linker imposes a non-optimal geometry, binding affinity will be drastically reduced. researchgate.net

Chemical Nature: The atoms within the linker (e.g., ethers, amides) can offer additional points for hydrogen bonding with the target, contributing favorably to the enthalpy of binding.

Systematic studies on linker design have shown that even subtle changes can have a significant impact. The choice of linker can affect not only the binding affinity for the target but also properties like solubility and cell permeability. nih.gov

Computational and Cheminformatic Approaches to SAR of 3-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine Analogs

Computational and cheminformatic tools play a pivotal role in modern drug discovery, offering powerful methods to understand and predict the relationship between chemical structure and biological activity. These approaches are instrumental in the rational design and optimization of novel therapeutic agents. By modeling the interactions between small molecules and their biological targets, researchers can prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug development process and reducing costs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For analogs of this compound, QSAR studies can elucidate the physicochemical properties that are critical for their therapeutic effects.

In a typical QSAR study for this class of compounds, a dataset of analogs with varying substituents on the piperidine and thiazole rings would be compiled, along with their experimentally determined biological activities (e.g., IC50 values). Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are then calculated. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a QSAR model that best describes the relationship between the descriptors and the biological activity. For instance, a hypothetical QSAR model for a series of this compound analogs might reveal that increased hydrophobicity at a certain position on the piperidine ring and the presence of an electron-donating group on the thiazole ring are positively correlated with activity.

A hypothetical QSAR model could be represented by the following equation: pIC50 = c0 + c1logP + c2σ + c3*MR

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

logP represents the hydrophobicity of the molecule.

σ (Sigma) is the Hammett electronic parameter, representing the electron-donating or withdrawing nature of a substituent.

MR is the molar refractivity, a measure of steric bulk.

c0, c1, c2, c3 are the regression coefficients determined from the analysis.

The predictive power of the QSAR model is assessed through rigorous internal and external validation techniques to ensure its robustness and applicability for predicting the activity of new, unsynthesized analogs.

Hypothetical Data for QSAR Modeling of this compound Analogs

Compound IDR1-Substituent (Piperidine)R2-Substituent (Thiazole)logPσ (R2)MR (R1)Experimental pIC50Predicted pIC50
1HH2.50.001.036.26.1
24-F-PhH3.80.0025.87.57.4
34-Cl-PhH4.20.0030.97.87.9
4HCH32.9-0.171.036.56.4
5HOCH32.4-0.271.036.86.9
64-F-PhCH34.2-0.1725.87.97.8
74-Cl-PhOCH34.1-0.2730.98.38.2

This table contains hypothetical data for illustrative purposes.

Ligand-Based and Structure-Based Drug Design Principles

Drug design strategies for this compound analogs can be broadly classified into ligand-based and structure-based approaches. The choice between these methods often depends on the availability of structural information for the biological target.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the target protein is unknown. This approach relies on the knowledge of a set of molecules that have been experimentally shown to bind to the target. By analyzing the common structural features and physicochemical properties of these active ligands, a pharmacophore model can be developed. A pharmacophore represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity.

For the this compound scaffold, a pharmacophore model could be generated from a series of potent analogs. This model would highlight the key interaction points, such as the hydrogen bond accepting nitrogen atom in the piperidine ring and the hydrophobic isopropyl group on the thiazole ring. This pharmacophore can then be used as a 3D query to screen large compound libraries to identify novel and structurally diverse molecules with the potential to bind to the same target.

Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the biological target, typically a protein or enzyme, has been determined through techniques like X-ray crystallography or NMR spectroscopy. Molecular docking is a key component of SBDD, where computational algorithms predict the preferred orientation and binding affinity of a ligand within the active site of the target.

If the target for this compound is known, docking studies can be performed to visualize how the compound and its analogs bind. This provides valuable insights into the specific amino acid residues involved in the interaction, allowing for the rational design of modifications to the ligand to enhance binding affinity and selectivity. For example, if a hydrophobic pocket is identified in the active site, modifications to the piperidine or thiazole substituents to include complementary hydrophobic groups could lead to more potent compounds.

Scaffold Hopping and Lead Optimization Strategies

Scaffold Hopping is a medicinal chemistry strategy that aims to identify new molecular scaffolds that are structurally different from existing ones but retain similar biological activity. This approach is particularly useful for discovering compounds with improved properties, such as better ADME (absorption, distribution, metabolism, and excretion) profiles, reduced toxicity, or novel intellectual property positions.

Starting from the this compound core, scaffold hopping could involve replacing the piperidine ring with other cyclic amines like pyrrolidine (B122466) or azepane, or substituting the thiazole ring with other five-membered heterocycles such as oxazole, imidazole, or pyrazole. Computational methods, including 3D shape similarity and pharmacophore-based virtual screening, can be employed to identify potential replacement scaffolds that maintain the crucial spatial arrangement of key functional groups.

Structure-Activity Relationship (SAR) studies are central to this process. By synthesizing and testing a series of analogs with focused modifications, chemists can build a comprehensive understanding of how different structural changes impact the desired biological and physicochemical properties.

Hypothetical Lead Optimization of a this compound Analog

Compound IDCore ScaffoldR1-Substituent (on N)R2-Substituent (Thiazole-C4)Potency (IC50, nM)Metabolic Stability (t1/2, min)
Lead-01Piperidine-ThiazoleHPropan-2-yl15025
LO-01aPiperidine-ThiazoleMethylPropan-2-yl12035
LO-01bPiperidine-ThiazoleEthylPropan-2-yl18030
LO-02aPiperidine-ThiazoleHCyclopropyl10045
LO-02bPiperidine-ThiazoleHtert-Butyl25015
SH-01Pyrrolidine-ThiazoleHPropan-2-yl20055
SH-02Piperidine-OxazoleHPropan-2-yl35040

This table contains hypothetical data for illustrative purposes. LO refers to Lead Optimization and SH to Scaffold Hopping.

This iterative design, synthesis, and testing cycle, guided by computational models and SAR data, is crucial for transforming a promising hit compound into a viable drug candidate.

Computational Chemistry and Theoretical Studies on 3 4 Propan 2 Yl 1,3 Thiazol 2 Yl Piperidine

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental in predicting the intrinsic properties of a molecule. These calculations provide a deep understanding of a compound's stability, reactivity, and electronic characteristics.

Electronic Structure and Reactivity DescriptorsA theoretical study would typically calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, while a small gap indicates the opposite.

From these orbital energies, various reactivity descriptors can be derived. These parameters help in understanding the molecule's behavior in chemical reactions and its potential interactions with biological targets.

Table 1: Theoretical Reactivity Descriptors (Illustrative)

Descriptor Formula Significance Hypothetical Value
Ionization Potential (I) I ≈ -EHOMO Energy required to remove an electron. Data not available
Electron Affinity (A) A ≈ -ELUMO Energy released when an electron is added. Data not available
Electronegativity (χ) χ = (I + A) / 2 Tendency to attract electrons. Data not available
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron distribution. Data not available
Chemical Softness (S) S = 1 / (2η) Reciprocal of hardness. Data not available

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are crucial for understanding how a ligand, such as 3-[4-(propan-2-yl)-1,3-thiazol-2-yl]piperidine, interacts with a biological target, typically a protein. nih.gov

In Silico Screening and Virtual Library Design

In silico screening involves the use of computational methods to search large databases of chemical compounds to identify those that are most likely to bind to a specific drug target. nih.gov If this compound were identified as a hit compound, its core structure would be used as a scaffold to design a virtual library of related analogues.

This process involves making systematic chemical modifications to the scaffold and then computationally predicting the binding affinity and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADMET) of the new virtual compounds. This approach helps prioritize the synthesis of a smaller, more promising set of molecules for experimental testing, thereby saving time and resources in the drug discovery pipeline. nih.gov

Pharmacophore Modeling and Ligand Alignment

Pharmacophore modeling is a crucial technique in drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. This model then serves as a template for designing or identifying new molecules with potential activity. Ligand alignment, a related process, involves superimposing a set of active molecules to deduce their common binding mode.

A diligent search of scientific literature yielded no specific studies on pharmacophore modeling or ligand alignment for this compound. Consequently, there are no established pharmacophore models or detailed ligand alignment hypotheses available for this particular compound in the public domain.

Docking Studies and Binding Pose Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule drug candidate to its protein target. This prediction of the binding pose is instrumental in understanding the molecular basis of a compound's activity and in guiding lead optimization.

Despite the importance of such studies, no specific molecular docking analyses or binding pose predictions for this compound have been reported in the accessible scientific literature. As such, there is no available data detailing its potential interactions with any biological targets.

Cheminformatics Analysis and Chemical Space Exploration

Cheminformatics involves the use of computational methods to analyze and interpret chemical data. This includes the exploration of chemical space, which is the high-dimensional space populated by all possible molecules. By analyzing the properties of known compounds, cheminformatics can help in the design of new molecules with desired characteristics and in understanding the diversity of chemical libraries.

There are no dedicated cheminformatics analyses or chemical space exploration studies specifically centered on this compound available in the current body of scientific literature. Therefore, no data tables or detailed research findings on its physicochemical properties in the context of larger chemical space are available.

Analytical Methodologies for Research and Characterization of 3 4 Propan 2 Yl 1,3 Thiazol 2 Yl Piperidine

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental in determining the purity of 3-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine and for the separation of its components. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Chiral Chromatography are routinely employed for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

A robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for the purity assessment of this compound. researchgate.netnih.govsielc.com Method development would typically involve optimizing various parameters to achieve a good resolution, peak shape, and a reasonable analysis time.

A suitable starting point for method development would be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netd-nb.info The basic nitrogen atoms in the piperidine (B6355638) ring can cause peak tailing on silica-based columns; therefore, the use of a high-purity silica (B1680970) column or the addition of a competing amine to the mobile phase may be necessary to obtain symmetrical peaks. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B, isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

This method would be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and robustness to ensure its suitability for routine quality control. nih.gov

Gas Chromatography (GC) for Volatile Intermediates

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful technique for the analysis of volatile intermediates that may be present from the synthesis of this compound. unodc.orggoogle.comnih.gov The synthesis of the thiazole (B1198619) ring often involves volatile precursors, and the piperidine moiety can also be derived from or involve volatile reagents.

Potential volatile intermediates that could be monitored by GC include:

Piperidine: A common starting material or potential impurity.

Isopropylamine (B41738): Could be a precursor for the propan-2-yl group.

Volatile aldehydes or ketones: Used in the Hantzsch thiazole synthesis.

Table 2: Potential Volatile Intermediates and GC Suitability

IntermediateBoiling Point (°C)GC Amenability
Piperidine106High
Isopropylamine32-34High
Acetone56High

A typical GC method would involve a capillary column with a non-polar stationary phase. Headspace GC can be particularly useful for detecting trace levels of these volatile compounds in the final product. google.com

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the 3-position of the piperidine ring, it exists as a pair of enantiomers. The determination of the enantiomeric excess (e.e.) is critical, especially in pharmaceutical applications where one enantiomer may have a different pharmacological profile. heraldopenaccess.usnih.gov

Chiral HPLC is the most common method for separating enantiomers. uma.es This can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds. researchgate.net In some cases, pre-column derivatization with a chiral derivatizing agent can be employed to form diastereomers that can be separated on a standard achiral column. nih.gov

Table 3: Exemplary Chiral HPLC Conditions

ParameterCondition
Chiral Column Chiralpak AD-H (amylose derivative)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 0.5 mL/min
Column Temperature 25°C
Detection UV at 230 nm

The resolution between the enantiomeric peaks should be greater than 1.5 to ensure accurate quantification of the enantiomeric excess. nih.gov

Spectroscopic Techniques for Structural Elucidation (research focus)

Spectroscopic techniques are indispensable for the definitive structural elucidation and confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to confirm the structure of this compound. researchgate.netresearchgate.net

In the ¹H NMR spectrum, characteristic signals would be expected for the protons of the piperidine ring, the thiazole ring, and the isopropyl group. The proton on the thiazole ring (C5-H) would likely appear as a singlet in the aromatic region. nih.gov The protons of the piperidine ring would show complex splitting patterns due to their diastereotopic nature.

In the ¹³C NMR spectrum, distinct signals for each carbon atom in the molecule would be observed. The chemical shifts would be indicative of the electronic environment of each carbon. For example, the carbons of the thiazole ring would resonate at a lower field compared to the sp³ hybridized carbons of the piperidine ring. dergipark.org.trmdpi.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Thiazole-C5-H ~7.0-7.5 (s)~115-120
Piperidine-CH (C3) ~3.0-3.5 (m)~45-50
Piperidine-CH₂ (C2, C4, C5, C6) ~1.5-3.2 (m)~25-55
Isopropyl-CH ~3.0-3.5 (septet)~30-35
Isopropyl-CH₃ ~1.2-1.4 (d)~20-25
Thiazole-C2 -~165-170
Thiazole-C4 -~150-155

2D NMR techniques such as COSY, HSQC, and HMBC would be employed to definitively assign all proton and carbon signals and to confirm the connectivity of the different structural fragments. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its structure through fragmentation analysis. sapub.orgresearchgate.net Under electron ionization (EI), the molecule is expected to produce a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation pattern can provide valuable structural information. libretexts.org Cleavage of the piperidine ring is a common fragmentation pathway for such compounds. nih.govmiamioh.eduacs.orgnist.gov Alpha-cleavage adjacent to the nitrogen atom is a characteristic fragmentation of cyclic amines. miamioh.edu The thiazole ring can also undergo fragmentation, although it is a relatively stable aromatic system. sapub.orgresearchgate.netresearchgate.net

Table 5: Plausible Mass Spectrometry Fragmentation

m/z ValuePossible FragmentFragmentation Pathway
211[M+H]⁺Protonated molecular ion (in ESI-MS)
210[M]⁺Molecular ion (in EI-MS)
195[M - CH₃]⁺Loss of a methyl group from the isopropyl moiety
168[M - C₃H₇]⁺Loss of the isopropyl group
84[C₅H₁₀N]⁺Cleavage of the bond between the piperidine and thiazole rings

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, which allows for the confirmation of the elemental composition. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques for identifying the functional groups and electronic transitions within a molecule.

Infrared (IR) Spectroscopy provides detailed information about the vibrational modes of specific bonds. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the piperidine ring, the thiazole ring, and the isopropyl group. Key vibrational bands for similar thiazole and piperidine structures have been identified in the literature. rdd.edu.iqnanobioletters.commdpi.commdpi.com

The analysis would reveal:

N-H Stretch: The secondary amine in the piperidine ring would typically show a stretching vibration in the range of 3300-3500 cm⁻¹.

C-H Stretch: Aliphatic C-H stretching from the piperidine and isopropyl groups would appear just below 3000 cm⁻¹. Aromatic C-H stretching from the thiazole ring is expected at slightly above 3000 cm⁻¹. rdd.edu.iq

C=N and C=C Stretch: The thiazole ring contains C=N and C=C bonds, which would produce characteristic stretching bands in the 1500-1650 cm⁻¹ region. nanobioletters.com

C-S Stretch: The carbon-sulfur bond within the thiazole ring typically results in weaker absorptions in the fingerprint region, often around 700-800 cm⁻¹. nanobioletters.com

Interactive Table: Expected IR Absorption Bands Click on the headers to sort the data.

Functional Group Moiety Expected Wavenumber (cm⁻¹) Vibration Type
Secondary Amine Piperidine 3300-3500 N-H Stretch
Alkyl Groups Piperidine, Isopropyl 2850-2960 C-H Stretch
Thiazole Ring Thiazole ~3100 C-H Stretch
Thiazole Ring Thiazole 1500-1650 C=N / C=C Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the molecule. The UV-Vis spectrum of this compound is primarily influenced by the π-electron system of the 1,3-thiazole ring. The conjugated system is expected to absorb UV radiation, leading to π → π* transitions. The position of the maximum absorbance (λmax) provides insight into the electronic structure of the chromophore. researchgate.net For similar benzothiazole (B30560) derivatives, absorption maxima have been observed between 250 and 310 nm. mdpi.com

Advanced Hyphenated Techniques in Compound Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer superior sensitivity and specificity for analyzing complex mixtures.

LC-MS/MS for Metabolite Identification (in research context, not human trials)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical tool for identifying and characterizing drug metabolites in a research setting, such as in vitro studies using human liver microsomes (HLMs). technologynetworks.comnih.gov For this compound, LC-MS/MS would be instrumental in elucidating potential metabolic pathways. The piperidine ring, in particular, is known to undergo bioactivation to form iminium ion intermediates. nih.gov

Common metabolic transformations for piperidine-containing structures include:

Oxidation: Addition of an oxygen atom, often leading to hydroxylation on the piperidine or isopropyl groups.

Dehydrogenation: Removal of hydrogen atoms, potentially leading to the formation of a more conjugated system.

N-dealkylation: While not applicable to this secondary amine, it is a common pathway for tertiary amines.

In a typical research experiment, the parent compound is incubated with HLMs, and the resulting mixture is analyzed by LC-MS/MS. nih.govmdpi.com The high-resolution mass spectrometer can detect the parent compound and its metabolites, even at very low concentrations. technologynetworks.com Fragmentation patterns (MS/MS spectra) are then used to determine the site of metabolic modification.

Interactive Table: Predicted Metabolites and m/z Values Click on the headers to sort the data.

Parent Compound (m/z) [M+H]⁺ Metabolic Reaction Product Structure Predicted m/z [M+H]⁺ Mass Shift
211.1263 Hydroxylation Hydroxylated piperidine or isopropyl group 227.1212 +16

GC-MS for Reaction Monitoring and Impurity Profiling

Gas chromatography-mass spectrometry (GC-MS) is a valuable technique for monitoring the progress of chemical reactions and identifying volatile impurities in the synthesis of pharmaceutical compounds. americanpharmaceuticalreview.com For the synthesis of this compound, GC-MS can be used to track the consumption of starting materials and the formation of the final product. nih.gov

Its high separation efficiency allows for the detection of trace-level impurities, such as unreacted intermediates, side-products, or residual solvents. americanpharmaceuticalreview.com The mass spectrometer provides structural information on these impurities, aiding in the optimization of reaction conditions to improve yield and purity. However, due to the potential for thermal degradation of certain compounds in the hot GC inlet, its applicability must be assessed on a case-by-case basis. nih.gov

Solid-State Characterization (Polymorphism, Crystallinity)

The solid-state properties of a compound, such as its crystal form (polymorphism) and degree of crystallinity, are critical attributes that can influence its physical and chemical stability.

X-ray Diffraction Studies (Single Crystal and Powder)

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.

Single-Crystal X-ray Diffraction (SC-XRD) : If a suitable single crystal of the compound can be grown, SC-XRD provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It can also reveal details about intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack together in the crystal lattice. nih.govresearchgate.net This technique would unambiguously confirm the connectivity of the piperidine and thiazole rings and the stereochemistry of the molecule.

Powder X-ray Diffraction (PXRD) : PXRD is used to analyze a polycrystalline powder sample. It generates a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline form. This technique is essential for identifying different polymorphs, monitoring crystalline phase purity, and determining the degree of crystallinity of a bulk sample. scilit.com

Thermal Analysis (DSC, TGA)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC) : DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions. A sharp endotherm on a DSC thermogram is characteristic of the melting of a pure crystalline solid.

Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as it is heated. It is used to assess thermal stability and determine the temperature at which the compound begins to decompose. The TGA data can also indicate the presence of residual solvents or water in the sample.

Role of 3 4 Propan 2 Yl 1,3 Thiazol 2 Yl Piperidine in Chemical Biology Tools and Probe Development

Use as a Scaffold for Bioconjugation and Imaging Agents

There is no available information on the use of 3-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine as a scaffold for bioconjugation or in the development of imaging agents. Research detailing the modification of this compound to include linkers for attachment to biomolecules, or the incorporation of fluorophores, radioisotopes, or other imaging moieties, has not been published in the peer-reviewed literature. Therefore, no detailed research findings or data tables can be provided for this application.

Application in Affinity Chromatography for Target Deconvolution

There is no evidence in the scientific literature of this compound being utilized in affinity chromatography for the purpose of target deconvolution. This includes its immobilization on a solid support to create an affinity matrix for the capture and identification of protein targets. As such, there are no research findings or data to present in the form of interactive tables or detailed descriptions for this subsection.

Emerging Research Areas and Future Directions

Integration with Advanced Screening Technologies

The exploration of 3-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine and its derivatives can be significantly accelerated through the integration of advanced screening technologies. Computational modeling and in silico screening have become indispensable tools in modern drug discovery for predicting the biological activity and pharmacokinetic properties of novel compounds. mdpi.com

Computational Approaches:

Molecular Docking: This technique can be used to predict the binding affinity and interaction patterns of the compound with specific biological targets, such as enzymes or receptors. mdpi.com For instance, docking studies could screen derivatives against protein kinases or fatty acid amide hydrolase (FAAH), targets for which other piperidinyl thiazole (B1198619) compounds have shown activity. nih.gov

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction tools like SwissADME can evaluate the compound's drug-like properties. These computational methods help prioritize derivatives with favorable pharmacokinetic profiles early in the discovery process, reducing the time and cost associated with experimental screening. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): By analyzing a series of related compounds, QSAR models can be developed to correlate specific structural features with biological activity, guiding the design of more potent and selective molecules.

These computational methods allow for the rapid screening of virtual libraries of derivatives, enabling researchers to focus on synthesizing and testing only the most promising candidates.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties This interactive table provides predicted data for the parent compound, which can be used as a baseline for designing future derivatives.

Property Predicted Value Acceptable Range for Drug-Likeness
Molecular Formula C11H18N2S -
Molecular Weight 210.34 g/mol < 500 g/mol
XlogP (Lipophilicity) 2.3 ≤ 5
Hydrogen Bond Donors 1 ≤ 5
Hydrogen Bond Acceptors 2 ≤ 10
Rotatable Bonds 2 ≤ 10
Topological Polar Surface Area 41.1 Ų < 140 Ų

Data sourced from computational predictions. uni.lu

Potential for Novel Therapeutic Area Exploration (mechanistic basis, no human trials)

The unique hybrid structure of this compound suggests potential for exploration in several therapeutic areas based on the known activities of its constituent chemical motifs. Research in this area would focus on elucidating the mechanistic basis of action without conducting human trials.

Neuropharmacology: Piperidine (B6355638) and thiazole derivatives have shown affinity for central nervous system (CNS) receptors. vulcanchem.com Specifically, related structures have been investigated as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. nih.gov Inhibition of FAAH is a therapeutic strategy for pain and inflammation. Further research could explore this compound's ability to modulate FAAH or other neurological targets like dopamine (B1211576) and serotonin (B10506) receptors. vulcanchem.com

Anticonvulsant Activity: The thiazole ring is a core component of numerous compounds investigated for anticonvulsant properties. mdpi.com The mechanism often involves interaction with ion channels or specific enzyme pathways in the brain. mdpi.com Screening of this compound in preclinical models of seizures could reveal its potential in this area.

Anticancer Research: Piperidine moieties are frequently incorporated into the design of anticancer agents. mdpi.com Thiazole-containing compounds have also been explored as antiproliferative agents, with mechanisms that may involve apoptosis induction and cell cycle arrest. researchgate.net Investigating the effect of this compound on cancer cell lines could determine if it inhibits pathways crucial for tumor growth, such as specific kinases or cell signaling cascades. mdpi.comresearchgate.net

Antimicrobial Applications: The thiazole moiety is known to be present in compounds with broad-spectrum antimicrobial effects. The mechanism can involve disruption of the microbial cell membrane or generation of reactive oxygen species. vulcanchem.com

Green Chemistry Principles in Compound Synthesis

Applying green chemistry principles to the synthesis of this compound can reduce the environmental impact and improve the efficiency and safety of its production. Solid-Phase Peptide Synthesis (SPPS), which sometimes uses piperidine for Fmoc group removal, is a field where significant efforts have been made to introduce greener alternatives. rsc.orgresearchgate.net These principles can be adapted for small-molecule synthesis.

Key Green Chemistry Strategies:

Use of Greener Solvents: Traditional syntheses often rely on hazardous solvents like DMF and dichloromethane. rsc.org Research into replacing these with more sustainable alternatives, such as propylene (B89431) carbonate or solvent mixtures involving anisole, is ongoing and could be applied to the synthesis of this compound. researchgate.netrsc.org

Alternative Reagents and Catalysts: The development of syntheses that avoid hazardous reagents is a core tenet of green chemistry. For example, replacing traditionally used hazardous bases with greener alternatives like 4-methylpiperidine (B120128) or 3-(diethylamino)propylamine (B94944) (DEAPA) in certain reactions could be explored. rsc.orgpeptide.com The use of efficient catalysts, such as nanocatalysts or ionic liquids, can also reduce energy consumption and waste. nih.gov

Process Optimization: Optimizing reaction conditions, such as through the use of microwave-assisted synthesis, can significantly shorten reaction times and increase yields, leading to less waste. nanobioletters.com One-pot, multi-component reactions are another strategy to improve efficiency by reducing the number of intermediate purification steps. nih.gov

Table 2: Comparison of Traditional vs. Green Synthesis Approaches This interactive table outlines potential improvements by applying green chemistry principles.

Synthesis Aspect Traditional Approach Potential Green Alternative
Solvent Dichloromethane (DCM), Dimethylformamide (DMF) Propylene Carbonate, Anisole/N-octyl-pyrrolidone mixtures researchgate.netrsc.org
Base (if applicable) Piperidine (in some contexts) 4-Methylpiperidine, 3-(diethylamino)propylamine (DEAPA) rsc.orgpeptide.com
Energy Input Conventional heating (reflux) Microwave irradiation nanobioletters.com
Reaction Steps Multi-step synthesis with purification at each stage One-pot, multi-component reactions nih.gov

| Catalyst | Stoichiometric reagents | Recyclable catalysts (e.g., nanocatalysts) nih.gov |

Collaborative Research Opportunities and Data Sharing

The advancement of research on compounds like this compound can be greatly enhanced through collaborative efforts and open data sharing. The complexity of drug discovery necessitates a multidisciplinary approach, combining expertise in synthetic chemistry, computational biology, pharmacology, and toxicology.

Open Science Platforms: Public chemical databases such as PubChem play a crucial role by providing open access to chemical information, including structures, properties, and biological assay data. uni.lu Sharing experimental results for this compound on such platforms would prevent duplicative efforts and allow researchers globally to build upon existing knowledge.

Collaborative Networks: Establishing collaborations between academic institutions, research foundations, and pharmaceutical companies can create a synergistic environment. Academic labs can focus on fundamental synthesis and mechanistic studies, while industry partners can provide resources for high-throughput screening and advanced preclinical development.

Data Standardization: For collaborative efforts to be effective, standardized protocols for data generation and reporting are essential. This ensures that data from different labs are comparable and can be integrated for more comprehensive analyses, such as building robust QSAR models. The sharing of both positive and negative results is crucial for building a complete scientific record and guiding future research away from unproductive paths.

By fostering an ecosystem of open collaboration and data sharing, the scientific community can more effectively and efficiently explore the therapeutic potential of novel chemical entities like this compound.

Q & A

What are the established synthetic routes for 3-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine, and what critical reagents/conditions are required?

Basic Research Question
The synthesis typically involves multi-step routes starting with functionalization of the piperidine ring followed by thiazole ring formation. Key steps include:

  • Chlorination : Use of thionyl chloride (SOCl₂) to activate carboxylic acid intermediates for nucleophilic substitution .
  • Nucleophilic Substitution : Piperidine derivatives react with thiazole precursors (e.g., 2-aminothiazoles) under reflux in polar aprotic solvents like dimethylformamide (DMF) or dioxane .
  • Cyclization : For thiazole ring formation, thiourea derivatives may be cyclized with α-haloketones in ethanol under acidic conditions .
    Validation : Confirm intermediate structures via LC-MS and NMR before proceeding to final steps.

Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Basic Research Question
A combination of methods ensures structural fidelity:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify piperidine ring conformation and thiazole substituent positions. Aromatic protons in thiazole appear as distinct doublets (δ 7.2–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns matching the formula C₁₁H₁₇N₃S .
  • X-ray Crystallography : Resolve ambiguous stereochemistry; piperidine chair conformations and thiazole planarity are critical .
  • HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

How can computational models enhance the design of this compound derivatives for targeted biological activity?

Advanced Research Question
Integrate quantum chemical calculations and machine learning:

  • Reaction Path Search : Use density functional theory (DFT) to predict energy barriers for key steps like thiazole cyclization .
  • Docking Studies : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina; prioritize compounds with strong binding affinities (<-8 kcal/mol) .
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP < 3, bioavailability score >0.55) .
    Validation : Cross-check computational results with in vitro assays (e.g., enzyme inhibition) to refine models .

What strategies are effective for optimizing reaction yields in large-scale synthesis of this compound?

Advanced Research Question
Focus on reactor design and process control:

  • Solvent Selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve scalability .
  • Catalysis : Explore Pd/C or Ni-based catalysts for Suzuki-Miyaura coupling if aryl groups are introduced .
  • Flow Chemistry : Continuous flow reactors reduce side reactions; optimize residence time (e.g., 30–60 min) and temperature (80–100°C) .
  • In-line Analytics : Use FTIR probes to monitor reaction progress and adjust parameters dynamically .

How should researchers resolve contradictions between experimental data (e.g., NMR) and computational predictions?

Advanced Research Question
Systematic cross-validation is essential:

  • Theoretical Alignment : Re-examine DFT parameters (e.g., solvent model, basis set) to ensure alignment with experimental conditions .
  • Multi-Technique Validation : Combine X-ray crystallography (for absolute configuration) with NOESY NMR (for spatial proximity of protons) .
  • Error Analysis : Quantify signal-to-noise ratios in spectroscopic data and recalibrate instruments if deviations exceed ±5% .
    Example : If predicted thiazole proton shifts differ from NMR, check for solvent effects (DMSO vs. CDCl₃) or tautomeric equilibria .

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Reactant of Route 1
3-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine
Reactant of Route 2
3-[4-(Propan-2-yl)-1,3-thiazol-2-yl]piperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.